N-(2,2,2-Trichloro-1-(((4-methoxyanilino)carbothioyl)amino)ethyl)hexadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-Trichloro-1-(((4-methoxyanilino)carbothioyl)amino)ethyl)hexadecanamide is a complex organic compound with the molecular formula C26H42Cl3N3O2S and a molecular weight of 567.067 g/mol . This compound is known for its unique chemical structure, which includes a trichloromethyl group, a methoxyaniline moiety, and a hexadecanamide chain. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-(((4-methoxyanilino)carbothioyl)amino)ethyl)hexadecanamide typically involves multiple steps. One common method includes the reaction of 4-methoxyaniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 2,2,2-trichloroethylamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trichloro-1-(((4-methoxyanilino)carbothioyl)amino)ethyl)hexadecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, resulting in the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives .
Scientific Research Applications
N-(2,2,2-Trichloro-1-(((4-methoxyanilino)carbothioyl)amino)ethyl)hexadecanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trichloro-1-(((4-methoxyanilino)carbothioyl)amino)ethyl)hexadecanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-Trichloro-1-((4-toluidinocarbothioyl)amino)ethyl)hexadecanamide: Similar structure but with a toluidine moiety instead of methoxyaniline.
N-(2,2,2-Trichloro-1-((3-toluidinocarbothioyl)amino)ethyl)hexadecanamide: Another derivative with a different substitution pattern on the aniline ring.
N-(2,2,2-Trichloro-1-((2-methoxyanilino)carbothioyl)amino)ethyl)hexadecanamide: Similar compound with a methoxy group at a different position.
Uniqueness
The uniqueness of N-(2,2,2-Trichloro-1-(((4-methoxyanilino)carbothioyl)amino)ethyl)hexadecanamide lies in its specific substitution pattern and the presence of the methoxyaniline moiety. This structural feature may contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
302913-93-5 |
---|---|
Molecular Formula |
C26H42Cl3N3O2S |
Molecular Weight |
567.1 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(4-methoxyphenyl)carbamothioylamino]ethyl]hexadecanamide |
InChI |
InChI=1S/C26H42Cl3N3O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23(33)31-24(26(27,28)29)32-25(35)30-21-17-19-22(34-2)20-18-21/h17-20,24H,3-16H2,1-2H3,(H,31,33)(H2,30,32,35) |
InChI Key |
ABKOQMACWHMPJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.